molecular formula C17H23NO3 B173310 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- CAS No. 197236-38-7

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-

Cat. No.: B173310
CAS No.: 197236-38-7
M. Wt: 289.4 g/mol
InChI Key: RIPUIEQHIHOULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[(4-methylphenyl)amino]carbonyl-, is a complex organic compound with potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects and mechanisms of action.

  • Molecular Formula : C15H26N2O3
  • Molecular Weight : 282.38 g/mol
  • CAS Number : 94372-90-4
  • Receptor Binding : Cyclopentanecarboxylic acid derivatives have been studied for their ability to bind to various receptors, including the NK(1) receptor. Compounds in this class have shown promise as antagonists, which could lead to applications in treating conditions like anxiety and depression .
  • Antitumor Activity : Some derivatives exhibit antitumor properties by inducing apoptosis in cancer cell lines. For instance, related compounds have been shown to affect cell viability and induce cell cycle arrest in various cancer models .
  • Antimicrobial Effects : Certain structural analogs have demonstrated antimicrobial activity against Gram-positive bacteria, suggesting that cyclopentanecarboxylic acid derivatives may also possess similar properties .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeStudy Reference
VestipitantNK(1) receptor antagonist
Lunatin 1Antimicrobial/Antitumor
AnalogsVarious pharmacological effects

Case Study: NK(1) Receptor Antagonists

A study identified a series of C-phenylpiperazine derivatives as potent NK(1) receptor antagonists. Among these, compounds structurally similar to cyclopentanecarboxylic acid showed significant binding affinity and selectivity . This suggests that cyclopentanecarboxylic acid could be explored further for its potential in treating neuropsychiatric disorders.

Case Study: Antitumor Activity

Research on structurally related compounds indicates that they can induce apoptosis in cancer cell lines such as HL60 and MCF7. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases . This highlights the potential for cyclopentanecarboxylic acid derivatives in cancer therapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of new compounds. While specific data on cyclopentanecarboxylic acid is sparse, related studies emphasize the importance of solubility, stability, and metabolic pathways in determining bioavailability and therapeutic potential .

Properties

IUPAC Name

1,2,2-trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(20)21)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPUIEQHIHOULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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